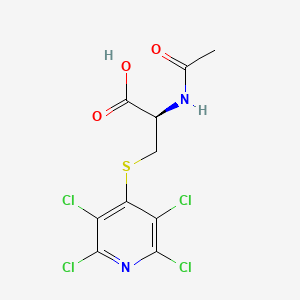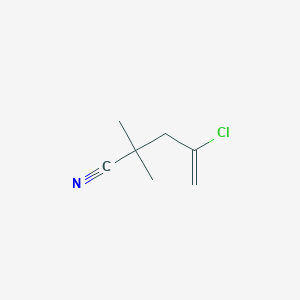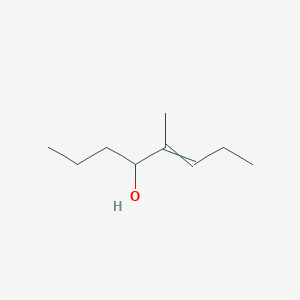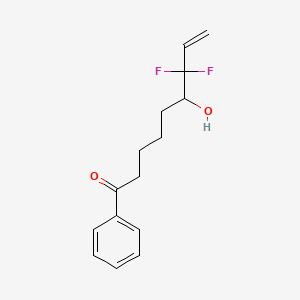
N-Acetyl-S-(2,3,5,6-tetrachloropyridin-4-yl)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-(2,3,5,6-tetrachloropyridin-4-yl)-L-cysteine is a synthetic organic compound that belongs to the class of cysteine derivatives This compound is characterized by the presence of an acetyl group, a tetrachloropyridinyl moiety, and a cysteine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2,3,5,6-tetrachloropyridin-4-yl)-L-cysteine typically involves the following steps:
Acetylation of L-cysteine: L-cysteine is reacted with acetic anhydride to introduce the acetyl group.
Introduction of Tetrachloropyridinyl Moiety: The acetylated cysteine is then reacted with a tetrachloropyridine derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-S-(2,3,5,6-tetrachloropyridin-4-yl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides or sulfoxides.
Reduction: The tetrachloropyridinyl moiety can be reduced under specific conditions.
Substitution: The chlorine atoms in the tetrachloropyridinyl moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfoxides, or sulfones.
Reduction: Partially or fully reduced tetrachloropyridinyl derivatives.
Substitution: Various substituted pyridinyl-cysteine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism by which N-Acetyl-S-(2,3,5,6-tetrachloropyridin-4-yl)-L-cysteine exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.
S-(2,3,5,6-Tetrachloropyridin-4-yl)-L-cysteine: A related compound without the acetyl group.
Uniqueness
N-Acetyl-S-(2,3,5,6-tetrachloropyridin-4-yl)-L-cysteine is unique due to the combination of the acetyl group and the tetrachloropyridinyl moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
190327-56-1 |
|---|---|
Fórmula molecular |
C10H8Cl4N2O3S |
Peso molecular |
378.1 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(2,3,5,6-tetrachloropyridin-4-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C10H8Cl4N2O3S/c1-3(17)15-4(10(18)19)2-20-7-5(11)8(13)16-9(14)6(7)12/h4H,2H2,1H3,(H,15,17)(H,18,19)/t4-/m0/s1 |
Clave InChI |
MIGITSNMRJEYIE-BYPYZUCNSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CSC1=C(C(=NC(=C1Cl)Cl)Cl)Cl)C(=O)O |
SMILES canónico |
CC(=O)NC(CSC1=C(C(=NC(=C1Cl)Cl)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Propanone, 1-[4-methyl-2-(2-pyridinyl)phenyl]-](/img/structure/B12553169.png)

![3-[2-(3-Methyl-4-nitro-1,2-oxazol-5(2H)-ylidene)ethylidene]-2-phenyl-3H-indole](/img/structure/B12553181.png)
![1,2-Difluoro-4-[2-fluoro-4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B12553184.png)
![2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid](/img/structure/B12553186.png)


![1H-Imidazole, 1-[phenyl(1-phenyl-1H-pyrrol-3-yl)methyl]-](/img/structure/B12553204.png)

![Dimethylbis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane](/img/structure/B12553216.png)


![3-{[2-(3-Nitrophenyl)hydrazinyl][(E)-phenyldiazenyl]methylidene}-3H-indole](/img/structure/B12553237.png)
